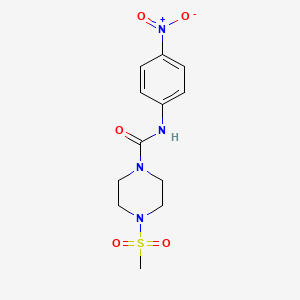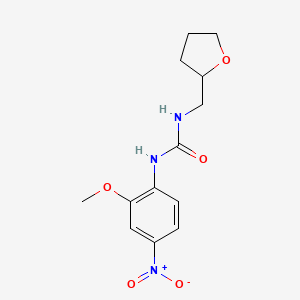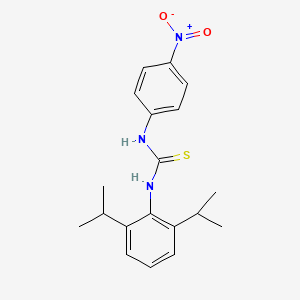
4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide
Descripción general
Descripción
4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide, also known as MNPA, is a chemical compound that has gained attention in scientific research due to its unique properties. MNPA is a piperazine derivative that has been synthesized and studied for its potential use in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The mechanism of action of 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide is not fully understood. However, several studies have suggested that 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide interacts with various receptors in the central nervous system, including dopamine receptors. 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has been shown to modulate dopamine receptor activity, leading to changes in behavior and cognition.
Biochemical and Physiological Effects:
4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. In addition, 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has been shown to modulate dopamine receptor activity, leading to changes in behavior and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has also been shown to exhibit potent anti-inflammatory activity and inhibit the growth of cancer cells, making it a potential candidate for drug development. However, 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide also has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects on the central nervous system. In addition, 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has not been extensively studied in vivo, and its toxicity profile is not well established.
Direcciones Futuras
There are several future directions for research on 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide. First, further studies are needed to elucidate the mechanism of action of 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide, particularly its effects on dopamine receptors in the brain. Second, 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide should be evaluated in animal models to determine its toxicity profile and potential for drug development. Third, 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide should be evaluated for its potential use in other fields, such as materials science and catalysis. Finally, 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide should be evaluated in combination with other drugs to determine its potential for synergistic effects.
Aplicaciones Científicas De Investigación
4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has been studied for its potential use in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has been evaluated for its anti-inflammatory and anti-cancer properties. Several studies have reported that 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
In pharmacology, 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has been evaluated for its potential use as a drug target. Several studies have reported that 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide interacts with various receptors in the central nervous system, including dopamine receptors. 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has been shown to modulate dopamine receptor activity, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
In neuroscience, 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has been evaluated for its potential use as a tool for studying the function of the brain. Several studies have reported that 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide can be used to selectively activate dopamine receptors in the brain, allowing researchers to study the effects of dopamine on behavior and cognition.
Propiedades
IUPAC Name |
4-methylsulfonyl-N-(4-nitrophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O5S/c1-22(20,21)15-8-6-14(7-9-15)12(17)13-10-2-4-11(5-3-10)16(18)19/h2-5H,6-9H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGHAGITTSYXNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylsulfonyl)-N-(4-nitrophenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-({1-[(4-methylphenyl)sulfonyl]-5-oxoprolyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4117522.png)
![1-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)-3-piperidinecarboxamide](/img/structure/B4117529.png)

![N-(3,4-dichlorophenyl)-2-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B4117543.png)
![ethyl 1-(3-{4-[(propylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxylate](/img/structure/B4117546.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide](/img/structure/B4117559.png)
![N-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B4117565.png)
![ethyl 2-[({2-[(cyclohexylamino)carbonothioyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4117577.png)
![4-fluoro-N-{2-[(2-furylmethyl)amino]ethyl}benzamide oxalate](/img/structure/B4117580.png)

![ethyl 2-[({2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4117598.png)
![ethyl 5-benzyl-2-({[2-(3,4,5-triethoxybenzoyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4117602.png)

![ethyl 4-[(N-2-furoylphenylalanyl)amino]-1-piperidinecarboxylate](/img/structure/B4117620.png)